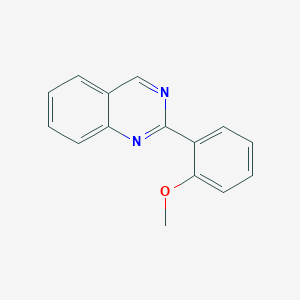

2-(2-Methoxyphenyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyphenyl)quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methoxyphenyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)quinazoline can be achieved through various methods. One common approach involves the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. This method employs 4,6-dihydroxysalicylic acid as an organocatalyst and a catalytic amount of boron trifluoride diethyl etherate as a Lewis acid . The reaction proceeds through oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization steps.

Industrial Production Methods: For industrial-scale production, the green oxidation method using salicylic acid as an organocatalyst is preferred due to its environmental benefits and high atom economy . This method allows for the efficient synthesis of 2-arylquinazolines, including this compound, with yields of up to 81%.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using atmospheric oxygen in the presence of an organocatalyst.

Substitution: Electrophilic substitution reactions, such as nitration, can be performed on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: 4,6-dihydroxysalicylic acid as an organocatalyst and boron trifluoride diethyl etherate as a Lewis acid.

Substitution: Nitration using nitric acid under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Methoxyphenyl)quinazoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various nitrogen-containing heterocycles.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of pharmaceuticals and functional materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, it may exert its effects through other pathways, including the inhibition of DNA synthesis and repair .

Comparison with Similar Compounds

2-Phenylquinazoline: Similar structure but lacks the methoxy group, resulting in different biological activities.

2-(3-Methoxyphenyl)quinazoline: Similar structure with the methoxy group at a different position, leading to variations in reactivity and applications.

2-(2-Methoxyphenyl)benzimidazole: Contains a benzimidazole core instead of quinazoline, resulting in distinct chemical properties and uses.

Uniqueness: 2-(2-Methoxyphenyl)quinazoline is unique due to the presence of the methoxy group at the second position, which influences its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(2-Methoxyphenyl)quinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the significant findings related to its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The methoxy group at the second position of the quinazoline ring enhances its solubility and bioavailability, potentially influencing its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 21.29 (48 h) | |

| HCT-116 (Colon Cancer) | 10.72 (48 h) | |

| HepG2 (Liver Cancer) | 17.48 (48 h) |

In vitro studies indicate that the compound can inhibit key kinases involved in cancer cell signaling pathways, thereby reducing tumor growth. For instance, it has been shown to interact with Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, which plays a significant role in tumorigenesis .

The mechanism of action of this compound involves:

- Kinase Inhibition : It inhibits various kinases that are crucial for cancer cell proliferation and survival.

- Microtubule Interaction : The compound may disrupt microtubule dynamics, which is essential for mitosis and cellular transport .

- Apoptosis Induction : It has been observed to trigger apoptosis in cancer cells through various pathways, including the activation of caspases .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potency:

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| E. coli | 50 | Significant |

| H. pylori | 25 | Moderate |

| Staphylococcus aureus | 12.5 | Highly Active |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxic Evaluation : A study synthesized a series of 2-substituted quinazolines, including derivatives of this compound. These compounds were tested against nine cancer cell lines, revealing promising anti-proliferative activity across multiple types .

- Hybrid Compounds : Research has explored quinazoline-based hybrids that combine multiple pharmacophores to enhance biological activity. These hybrids have shown improved efficacy against specific cancer types and represent a strategic approach to drug design .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the quinazoline scaffold can significantly influence both potency and selectivity towards biological targets. This highlights the importance of chemical structure in optimizing therapeutic effects .

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2O/c1-18-14-9-5-3-7-12(14)15-16-10-11-6-2-4-8-13(11)17-15/h2-10H,1H3 |

InChI Key |

MZWBIXIPHMYVNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.